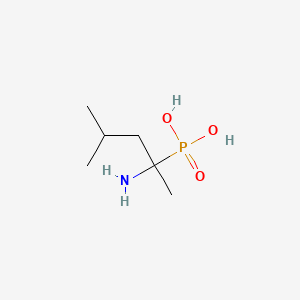
(1-Amino-1,3-dimethylbutyl)phosphonicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol It is known for its unique structure, which includes an amino group and a phosphonic acid group attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethylbutylamine with a phosphonic acid derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of (1-Amino-1,3-dimethylbutyl)phosphonic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or distillation to obtain the desired product in high purity .
化学反应分析
Types of Reactions
(1-Amino-1,3-dimethylbutyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids .
科学研究应用
(1-Amino-1,3-dimethylbutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the phosphonic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other biological pathways, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other amino phosphonic acids such as:
- (1-Amino-1,3-dimethylpropyl)phosphonic acid
- (1-Amino-1,3-dimethylpentyl)phosphonic acid
- (1-Amino-1,3-dimethylhexyl)phosphonic acid
Uniqueness
(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a phosphonic acid group attached to a butyl chain makes it particularly versatile for various applications in research and industry .
属性
分子式 |
C6H16NO3P |
|---|---|
分子量 |
181.17 g/mol |
IUPAC 名称 |
(2-amino-4-methylpentan-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-5(2)4-6(3,7)11(8,9)10/h5H,4,7H2,1-3H3,(H2,8,9,10) |
InChI 键 |
ZMCSAWFDSMTWOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(N)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


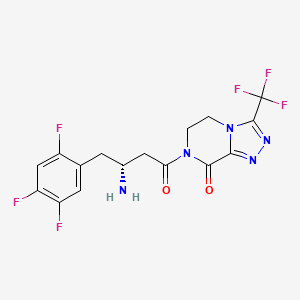
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
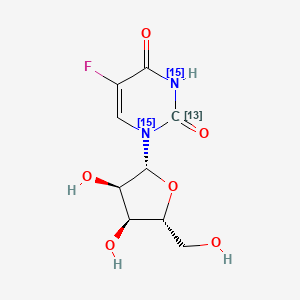
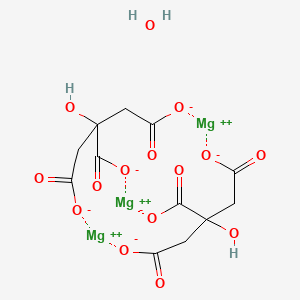
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)


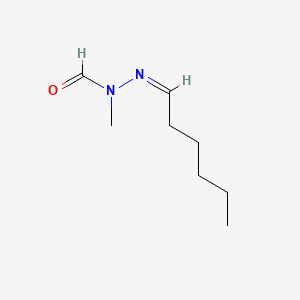
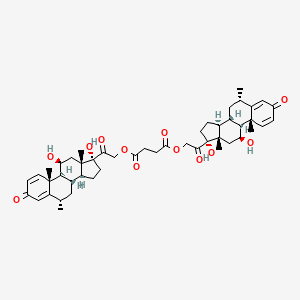
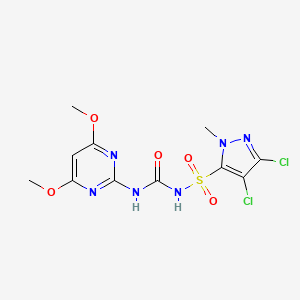
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

